molecular formula C10H21N3O2 B6591623 tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate CAS No. 1441161-43-8

tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate

Cat. No.: B6591623
CAS No.: 1441161-43-8
M. Wt: 215.29 g/mol
InChI Key: AZKGEYCZNWUTNK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminomethyl substituent at the 2-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as DNMT1 inhibitors (e.g., WK-26 in ) and anticancer agents . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses . The aminomethyl moiety provides a reactive site for further functionalization, enabling the introduction of pharmacophores via amide coupling or Schiff base formation.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKGEYCZNWUTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation-Mediated Deprotection and Functional Group Interconversion

A widely reported method involves the hydrogenation of a benzyl-protected precursor to generate a hydroxymethyl intermediate, followed by conversion to the aminomethyl group. In a representative procedure, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes catalytic hydrogenation with 10% Pd/C in methanol under H₂ gas. This step removes the benzyl group, yielding (S)-1-Boc-2-(hydroxymethyl)piperazine with a 91.8% yield . Subsequent steps focus on transforming the hydroxymethyl (-CH₂OH) group into aminomethyl (-CH₂NH₂):

  • Mesylation : Treatment with mesyl chloride (MsCl) in dichloromethane (DCM) converts the hydroxyl group to a mesylate (-CH₂OMs).

  • Azide Displacement : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C replaces the mesylate with an azide (-CH₂N₃).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction reduces the azide to a primary amine (-CH₂NH₂) .

This three-step sequence achieves an overall yield of 65–70%, with the final product characterized by NMR and mass spectrometry .

Visible Light-Catalyzed Aminomethylation

Recent advances in photoredox catalysis enable direct aminomethylation of Boc-protected piperazine. A modified procedure adapted from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis employs 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a radical mediator under blue LED irradiation . Key steps include:

  • Reaction Setup : Boc-piperazine, formaldehyde, and ammonium chloride are combined in anhydrous dichloroethane.

  • Catalysis : TEMPO (10 mol%) and a visible light catalyst (e.g., acridine orange) facilitate the formation of aminomethyl radicals.

  • Quenching : The reaction is stirred under oxygen for 10 hours, followed by column chromatography to isolate the product .

This method offers a 78% yield and avoids harsh reducing agents, making it suitable for acid-sensitive substrates .

Coupling Reactions with Protected Amines

A peptide-like coupling strategy introduces the aminomethyl group via carbodiimide chemistry. In a protocol derived from chromone derivatives synthesis, N-Boc-piperazine reacts with 4-oxochromene-3-carboxylic acid using N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) :

  • Activation : The carboxylic acid is activated with EDC and DMAP in DCM.

  • Coupling : N-Boc-piperazine is added, forming an amide bond at the piperazine’s 2-position.

  • Reduction : The amide is reduced with lithium aluminum hydride (LiAlH₄) to yield the aminomethyl group .

This approach achieves a 62% yield but requires careful control of reaction stoichiometry to avoid over-reduction .

Mannich Reaction for Direct Aminomethylation

The Mannich reaction provides a one-pot route to install the aminomethyl group. Adapted from aurone synthesis, Boc-piperazine, formaldehyde, and ammonium acetate react in refluxing ethanol :

Boc-piperazine+HCHO+NH4OAcEtOH, refluxtert-Butyl 2-(aminomethyl)piperazine-1-carboxylate\text{Boc-piperazine} + \text{HCHO} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate}

The reaction proceeds via formation of an iminium ion intermediate, which is trapped by the piperazine’s secondary amine. Purification by recrystallization from hexane/ethyl acetate affords the product in 70% yield .

Reductive Amination of Keto Intermediates

A less conventional route involves reductive amination of a ketone precursor. While direct synthesis of the keto intermediate is challenging, a workaround employs Swern oxidation of a hydroxymethyl derivative:

  • Oxidation : (S)-1-Boc-2-(hydroxymethyl)piperazine is treated with oxalyl chloride and dimethyl sulfide to form the corresponding ketone.

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the aminomethyl product .

This method achieves a moderate 55% yield due to competing over-reduction side reactions .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Hydrogenation & Azide ReductionPd/C, NaN₃, H₂70High purity; ScalableMulti-step; Azide handling risks
Photoredox CatalysisTEMPO, Acridine Orange78Mild conditions; No reductantsRequires specialized equipment
Carbodiimide CouplingEDC, DMAP, LiAlH₄62Selective amide formationSensitive to moisture
Mannich ReactionHCHO, NH₄OAc70One-pot synthesisLimited to reactive substrates
Reductive AminationOxalyl chloride, NaBH₃CN55Avoids azidesLow yield; Side reactions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .

Medicine: The compound is a key intermediate in the synthesis of several drugs, including antihistamines, antipsychotics, and antidepressants. Its derivatives have shown potential in treating various medical conditions due to their ability to interact with specific molecular targets .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the nature of the target. It modulates the activity of these targets by binding to their active sites, leading to changes in their conformation and function .

Comparison with Similar Compounds

Substituent Position and Functional Group Diversity

The structural analogs of tert-butyl 2-(aminomethyl)piperazine-1-carboxylate differ primarily in the position and nature of substituents on the piperazine ring. Key examples include:

Compound Name Substituent Position & Group Key Features Reference
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 4-position: 3-amino-5-fluorobenzyl Aromatic fluorination enhances lipophilicity and potential bioactivity .
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate 4-position: Imidazothiazole-methyl Heterocyclic group improves π-π stacking and target binding .
tert-Butyl 3-(4-phenylphenyl)piperazine-1-carboxylate 3-position: Biphenyl Bulky aromatic group reduces solubility but increases membrane permeability .
tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate 2-position: Methoxycarbonylmethyl Ester group introduces hydrolytic instability compared to aminomethyl .

Key Insight: The 2-aminomethyl group in the target compound offers superior hydrogen-bonding capacity and synthetic flexibility compared to esters (e.g., ) or bulky aromatics (e.g., ).

Physicochemical Properties

Property This compound tert-Butyl 4-methylpiperazine-1-carboxylate () tert-Butyl 4-(chloropropyl)piperazine-1-carboxylate ()
LogP ~1.5 (estimated) 1.8 2.3
Solubility (Water) Moderate Low Very low
Hydrogen Bonding High (NH₂ group) Low Moderate (Cl group)

The aminomethyl group improves aqueous solubility compared to lipophilic substituents (e.g., chloropropyl in ) but reduces logP relative to aromatic analogs .

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s analogs (e.g., ) form intramolecular O–H⋯N and N–H⋯N hydrogen bonds, stabilizing chair conformations of the piperazine ring .
  • π-π interactions in biphenyl derivatives () contrast with the aminomethyl group’s propensity for intermolecular H-bonding networks .

Biological Activity

tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its piperazine core, which is a common scaffold in medicinal chemistry. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedProducts
OxidationHydrogen peroxide, KMnO4N-oxides
ReductionLithium aluminum hydride (LiAlH4)Amine derivatives
SubstitutionAlkyl halidesVarious functional derivatives

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its derivatives have shown promise in treating several medical conditions.

The compound acts as both an agonist and antagonist depending on the target receptor. It modulates enzymatic activity and receptor function by binding to active sites, leading to conformational changes that affect biological pathways.

Case Studies

  • Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, a study demonstrated significant inhibition of human adenovirus replication, suggesting potential applications in antiviral therapies .
  • Antimicrobial Properties : The compound has shown activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus. This suggests its utility in developing new antibiotics or antibiotic adjuvants .
  • Psychotropic Effects : As a key intermediate in the synthesis of various psychotropic medications, its derivatives have been evaluated for their efficacy in treating mental health disorders. These studies highlight the compound's relevance in neuropharmacology.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial in optimizing its biological activity. Variations in substitution patterns on the piperazine ring significantly influence the compound's reactivity and efficacy against specific biological targets.

Table 2: Comparison of Piperazine Derivatives

Compound NameBiological ActivityNotable Features
This compoundAntiviral, AntimicrobialVersatile scaffold
tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylateAntidepressantEnhanced CNS penetration
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateAnticancerTargeting tumor microenvironments

Q & A

Q. Basic

  • X-ray crystallography : Resolves 3D conformation, with SHELX software refining parameters like bond angles and torsional strains .
  • NMR spectroscopy : Assigns proton environments; 1^1H and 13^{13}C NMR identify Boc group signals (e.g., tert-butyl at δ ~1.4 ppm) and piperazine ring protons .

Advanced
Discrepancies in crystallographic data (e.g., hydrogen bonding patterns or torsional angles) are addressed via:

  • Multi-scan absorption corrections : Minimize errors in X-ray datasets .
  • Density Functional Theory (DFT) : Computationally validates experimental geometries and electronic properties .
    For example, SHELXL refinement accounts for disordered solvent molecules in the lattice, improving R-factor accuracy .

What role does the aminomethyl substituent play in modulating the compound’s reactivity and biological interactions?

Basic
The aminomethyl group enhances nucleophilicity, enabling:

  • Schiff base formation : Reacts with aldehydes/ketones, useful for conjugating targeting moieties in drug design .
  • Hydrogen bonding : Facilitates receptor binding (e.g., enzyme active sites) via NH2_2 interactions .

Advanced
Methodologies to probe reactivity:

  • Kinetic studies : Monitor reaction rates with electrophiles (e.g., acyl chlorides) under varying pH conditions.
  • Molecular docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock .
    Contradictions in biological activity (e.g., variable IC50_{50} values) may arise from stereochemical influences, necessitating enantiomeric resolution via chiral HPLC .

How can researchers resolve contradictions in pharmacological data for this compound across studies?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Dose-response curves : Validate potency discrepancies using standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Structural analogs : Test derivatives to isolate pharmacophoric contributions of the aminomethyl group .

What methodologies are employed to evaluate the compound’s potential in central nervous system (CNS) drug development?

Q. Advanced

  • Blood-Brain Barrier (BBB) permeability assays : Use in vitro models (e.g., MDCK-MDR1 cells) to predict CNS penetration .
  • Receptor profiling : Screen against serotonin/dopamine receptors via radioligand binding assays .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .

How do researchers address challenges in scaling up synthesis while maintaining purity?

Q. Advanced

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect impurities during Boc deprotection .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, temperature) for reproducibility .
  • Green chemistry : Substitute hazardous solvents (e.g., replacing DCM with cyclopentyl methyl ether) to improve safety without compromising yield .

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